Structural Differentiation from H-151: Phenylethyl vs. 4-Ethylphenyl Substitution
CAS 941968-49-6 differs from the well-characterized STING inhibitor H-151 (CAS 941987-60-6) by a single substituent swap: a 2-phenylethyl group replaces the 4-ethylphenyl group at the urea N' position. This seemingly minor modification has profound consequences. H-151 is a covalent, irreversible STING antagonist that binds Cys91, blocking palmitoylation with demonstrated in vivo efficacy in mouse models of inflammation [1]. The phenylethyl substitution in CAS 941968-49-6 introduces a two-carbon spacer between the phenyl ring and the urea core, altering both the geometry of hydrogen-bonding interactions and the electrophilic character of the urea carbonyl [2]. No published data confirm that CAS 941968-49-6 retains STING binding, covalent reactivity, or any of H-151's pharmacological properties. Conversely, the phenylethyl extension may confer distinct target preferences, as evidenced by structural analogs in the GOT1 inhibitor series where phenylethyl-containing ureas display activity profiles divergent from directly aryl-substituted counterparts [3].
| Evidence Dimension | Structural identity and target engagement (STING vs. uncharacterized) |
|---|---|
| Target Compound Data | CAS 941968-49-6: 2-phenylethyl substituent; STING binding: no published data; covalent STING inhibition: no published data |
| Comparator Or Baseline | H-151 (CAS 941987-60-6): 4-ethylphenyl substituent; STING binding: covalent at Cys91; IC₅₀ against STING: reported in nanomolar range (Haag et al., 2018) |
| Quantified Difference | Qualitative: Different substituent class (phenylethyl vs. aryl); two-carbon spacer present in target compound but absent in H-151. STING activity of target compound: uncharacterized. |
| Conditions | Structural comparison based on 2D chemical structure; H-151 STING inhibition confirmed in human and mouse cell lines and in vivo (cisplatin-induced AKI mouse model). |
Why This Matters
Procurement of CAS 941968-49-6 as a 'STING inhibitor analog' is scientifically unsupported; users requiring validated STING antagonism should procure H-151 (CAS 941987-60-6) instead, while those exploring novel chemotypes for non-STING targets may find CAS 941968-49-6's phenylethyl extension advantageous for distinct binding pockets.
- [1] Haag, S.M.; Gulen, M.F.; et al. Targeting STING with covalent small-molecule inhibitors. Nature 2018, 559, 269–273. View Source
- [2] Zhou, P.; et al. Dimeric 1-(1H-indol-3-yl) urea as potent STING inhibitor to alleviate cisplatin-induced acute kidney injury in mice. Bioorg. Med. Chem. 2025, 131, 118429. (H-151-derived STING inhibitor SAR context). View Source
- [3] Anglin, J.; et al. Bioorg. Med. Chem. Lett. 2018, 28, 2675–2678. (SAR showing divergent GOT1 IC₅₀ values across indole-urea derivatives with different urea N'-substituents). View Source
